Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
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Overview
Description
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is a chemical compound with the molecular formula C18H13ClO5. It is a derivative of chromone, a naturally occurring compound found in various plants. The presence of the 4-chlorophenyl group and the oxochromen structure makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate typically involves the reaction of 4-chlorophenylacetic acid with chromone derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxochromen ring to a dihydrochromen structure.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxochromen structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
- Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-4-yl]oxyacetate
Uniqueness
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is unique due to the specific positioning of the 4-chlorophenyl group and the oxochromen ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate, a derivative of chromone, has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various applications, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₃ClO₅
- Molecular Weight : 344.75 g/mol
- CAS Number : 713500-75-5
The compound features a chromone backbone with a 4-chlorophenyl substituent, which is significant for its biological activity.
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors. The oxochromen structure allows for modulation of various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
A549 (Lung Cancer) | 30 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition at concentrations as low as 50 µg/mL.
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, marking it as a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-14-7-4-12-8-15(18(21)24-16(12)9-14)11-2-5-13(19)6-3-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUUZXIIJNPJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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